

Application Notes and Protocols for C24:1-Ceramide Antibody in Immunohistochemistry

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Compound of Interest					
Compound Name:	C24:1-Ceramide				
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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of **C24:1-Ceramide** specific antibodies in immunohistochemistry (IHC). **C24:1-Ceramide**, a very long-chain ceramide, is a critical bioactive lipid involved in a multitude of cellular processes. Its detection in tissues can provide valuable insights into various pathological and physiological states.

Introduction to C24:1-Ceramide

C24:1-Ceramide is a key member of the sphingolipid family, synthesized primarily by Ceramide Synthase 2 (CerS2). It plays a crucial role in maintaining the structural integrity of cell membranes and is involved in signaling pathways that regulate cell motility, proliferation, and apoptosis. Dysregulation of C24:1-Ceramide levels has been implicated in several diseases, including cancer, metabolic disorders, and cardiovascular diseases. Immunohistochemical detection of C24:1-Ceramide allows for the visualization of its distribution and abundance within the tissue microenvironment, offering clues to its role in disease pathogenesis.

C24:1-Ceramide in Disease

Elevated or decreased levels of **C24:1-Ceramide** have been associated with various pathological conditions. In ovarian cancer, a decrease in **C24:1-Ceramide** levels, due to the downregulation of CerS2, has been linked to increased metastatic potential.[1] Conversely, in some contexts, elevated levels of C24:1 ceramide in extracellular vesicles are associated with



aging and can induce senescence.[2] In metabolic diseases, the role of **C24:1-Ceramide** is complex, with some studies suggesting a protective role against insulin resistance, while others associate it with adverse cardiovascular events.[3]

Quantitative Data Summary

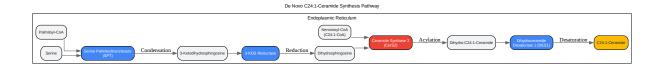
The following table summarizes quantitative data on **C24:1-Ceramide** levels in different biological contexts, primarily determined by mass spectrometry. This data can provide a baseline for interpreting IHC staining intensities.

Biological Context	Cell/Tissue Type	Fold Change/Conce ntration	Method of Quantification	Reference
Ovarian Cancer Metastasis	Metastasis-prone vs. Parental SKOV3 cells	Significant downregulation	Mass Spectrometry	[1]
Aging	Serum Extracellular Vesicles (Older vs. Younger Women)	~4-fold increase (15.4 vs. 3.8 pmol/sample)	Lipidomic Analysis	[4]
Aging	Serum Extracellular Vesicles (Older vs. Younger Monkeys)	~5-fold increase (9.3 vs. 1.8 pmol/sample)	Lipidomic Analysis	[4]

Signaling Pathway

C24:1-Ceramide is synthesized through the de novo pathway, initiated by the condensation of serine and palmitoyl-CoA. The final step, the acylation of dihydrosphingosine with a C24:1 acyl-CoA, is catalyzed by Ceramide Synthase 2 (CerS2).





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De Novo Synthesis of C24:1-Ceramide

Experimental Protocols Recommended Antibody

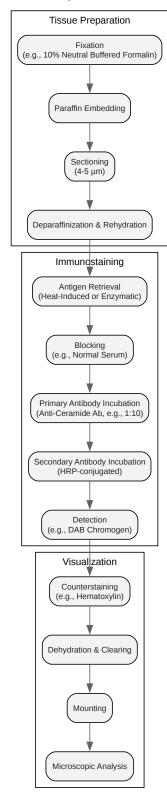
A commercially available anti-Ceramide Antibody (Clone: MID15B4) has been reported to recognize C16 and C24 ceramides and is validated for immunohistochemistry (IHC).[5][6] The following protocol is a representative procedure and should be optimized for your specific experimental conditions.

Immunohistochemistry Workflow

The following diagram outlines the key steps in the immunohistochemical staining process for **C24:1-Ceramide**.



Immunohistochemistry Workflow for C24:1-Ceramide



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IHC Staining Workflow



Detailed Immunohistochemistry Protocol (Paraffin-Embedded Tissues)

Materials:

- Formalin-fixed, paraffin-embedded tissue sections (4-5 μm)
- Xylene
- Ethanol (100%, 95%, 70%)
- · Deionized water
- Antigen retrieval buffer (e.g., Citrate buffer, pH 6.0 or EDTA buffer, pH 9.0)
- Wash buffer (e.g., PBS or TBS)
- Blocking buffer (e.g., 5% normal goat serum in wash buffer)
- Primary antibody: Anti-Ceramide Antibody (e.g., clone MID15B4, suggested starting dilution 1:10)[5]
- Secondary antibody (e.g., HRP-conjugated goat anti-mouse IgM)
- DAB (3,3'-Diaminobenzidine) chromogen substrate kit
- Hematoxylin counterstain
- Mounting medium

Procedure:

- Deparaffinization and Rehydration:
 - Immerse slides in xylene (2 changes for 5 minutes each).
 - Immerse in 100% ethanol (2 changes for 3 minutes each).
 - Immerse in 95% ethanol for 3 minutes.



- Immerse in 70% ethanol for 3 minutes.
- Rinse with deionized water.
- · Antigen Retrieval:
 - This step is crucial for unmasking the lipid antigen. Heat-induced epitope retrieval (HIER) is recommended.
 - Immerse slides in pre-heated antigen retrieval buffer.
 - Heat in a microwave, pressure cooker, or water bath according to manufacturer's instructions (e.g., microwave at high power for 5-10 minutes, followed by 15-20 minutes of cooling).
 - Allow slides to cool to room temperature.
 - Rinse with wash buffer.
- Blocking Endogenous Peroxidase (if using HRP-conjugate):
 - Incubate sections with 3% hydrogen peroxide in methanol for 15 minutes to block endogenous peroxidase activity.
 - Rinse with wash buffer.
- Blocking:
 - Incubate sections with blocking buffer for 30-60 minutes at room temperature in a humidified chamber to prevent non-specific antibody binding.
- Primary Antibody Incubation:
 - Dilute the anti-ceramide antibody to the optimized concentration (start with 1:10) in blocking buffer.
 - Incubate sections with the primary antibody overnight at 4°C in a humidified chamber.
- Secondary Antibody Incubation:



- Rinse slides with wash buffer (3 changes for 5 minutes each).
- Incubate with the HRP-conjugated secondary antibody at the recommended dilution for 1-2 hours at room temperature.

Detection:

- Rinse slides with wash buffer (3 changes for 5 minutes each).
- Incubate with the DAB substrate solution until the desired brown color intensity is reached (monitor under a microscope).
- Rinse with deionized water to stop the reaction.
- Counterstaining:
 - Counterstain with hematoxylin for 1-2 minutes.
 - "Blue" the sections in running tap water.
- Dehydration and Mounting:
 - Dehydrate the sections through graded ethanol solutions and xylene.
 - Mount with a permanent mounting medium.

Expected Results:

Positive staining for **C24:1-Ceramide** will appear as a brown precipitate at the sites of lipid localization. The subcellular localization may vary depending on the cell type and its metabolic state.

Controls:

- Negative Control: Omit the primary antibody incubation step to check for non-specific binding of the secondary antibody.
- Isotype Control: Use a mouse IgM isotype control at the same concentration as the primary antibody to assess background staining.



Positive Control: Use a tissue known to express high levels of C24:1-Ceramide (e.g., liver tissue) to validate the staining procedure.

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